Hsd17B13-IN-34
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Overview
Description
Hsd17B13-IN-34 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic effects in treating liver diseases by inhibiting the activity of HSD17B13 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-34 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Hsd17B13-IN-34 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the activity and inhibition of HSD17B13.
Biology: Investigated for its role in lipid metabolism and its effects on liver cells.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Mechanism of Action
Hsd17B13-IN-34 exerts its effects by inhibiting the enzyme HSD17B13. The inhibition of this enzyme reduces the formation and accumulation of lipid droplets in the liver, thereby mitigating the progression of liver diseases. The compound interacts with the active site of HSD17B13, blocking its enzymatic activity and preventing the conversion of substrates involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
HSD17B13 Inhibitors: Various other inhibitors targeting HSD17B13 have been developed and studied for their therapeutic potential.
Uniqueness of Hsd17B13-IN-34
This compound is unique due to its specific binding affinity and selectivity for HSD17B13. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for liver diseases. Its unique chemical structure and mechanism of action differentiate it from other similar compounds .
Properties
Molecular Formula |
C22H13Cl2F3N4O3 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethyl)pyridin-2-yl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-7-11(8-14(24)19(13)32)20(33)30-16-5-1-4-15-18(16)21(34)31(10-29-15)9-17-12(22(25,26)27)3-2-6-28-17/h1-8,10,32H,9H2,(H,30,33) |
InChI Key |
GIKOCLNVTGNEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)C(F)(F)F |
Origin of Product |
United States |
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